3-氨基己酸盐酸盐

描述

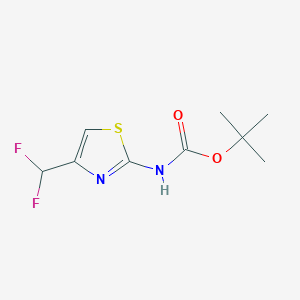

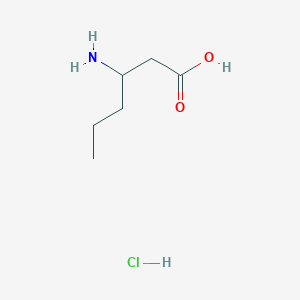

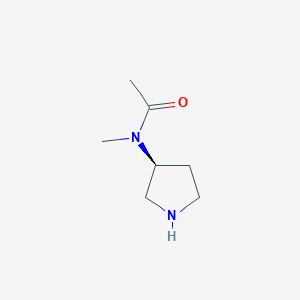

3-Aminohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 . It is also known as (S)-3-Aminohexanoic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-Aminohexanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound isInChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The molecular weight of 3-Aminohexanoic acid hydrochloride is 167.63 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .科学研究应用

Pharmaceutical Industry

3-Aminohexanoic acid hydrochloride is used in the pharmaceutical industry due to its wide range of pharmacological activities . It has been found to have antitumor , anti-HIV , and anti-fatigue effects. It is also used to treat chronic liver diseases .

Structural Modification of Natural Products

Amino acids, including 3-Aminohexanoic acid hydrochloride, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Food Industry

Amino acids are widely used in the food industry . For example, they can be used to enhance the flavor of food and enhance nutrition .

Medical and Healthcare Industries

Amino acids are widely used in the medical and healthcare industries . They play roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

Interaction with Plasminogen or Plasmin

The interaction of 3-Aminohexanoic acid hydrochloride with plasminogen or plasmin is mediated by lysine binding sites, not enzymatic active sites of plasmin .

Degradation of Fibrinogen

3-Aminohexanoic acid hydrochloride enables the degradation of fibrinogen, a plasma protein, as well as the degradation of the fibrin clot into fibrin cleavage products .

作用机制

Target of Action

3-Aminohexanoic acid hydrochloride, also known as aminocaproic acid, is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the specific residue of lysine . These enzymes include proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Mode of Action

The mode of action of 3-Aminohexanoic acid hydrochloride involves its interaction with its targets. It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin, thereby preventing its activation to plasmin . This results in a reduction in fibrinolysis .

Biochemical Pathways

The biochemical pathways affected by 3-Aminohexanoic acid hydrochloride are primarily those involved in fibrinolysis . By inhibiting the activation of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This leads to a decrease in bleeding, particularly postoperatively .

Pharmacokinetics

The pharmacokinetics of 3-Aminohexanoic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The compound is metabolized in the kidney and has an elimination half-life of 2 hours . These properties impact its bioavailability and effectiveness in the body.

Result of Action

The molecular and cellular effects of the action of 3-Aminohexanoic acid hydrochloride are primarily related to its antifibrinolytic activity . By inhibiting fibrinolysis, it promotes clot formation and reduces bleeding . This makes it effective in the treatment of certain bleeding disorders .

安全和危害

While specific safety and hazard information for 3-Aminohexanoic acid hydrochloride is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

未来方向

属性

IUPAC Name |

3-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminohexanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)

![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)

![Thieno[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1390136.png)